molecular formula C14H15N3OS B1333895 N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide CAS No. 206559-37-7

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide

Cat. No.: B1333895
CAS No.: 206559-37-7
M. Wt: 273.36 g/mol
InChI Key: SSEUFZMKDSZKBU-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticonvulsant Activity

N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide derivatives have been explored for their potential anticonvulsant activities. In several studies, these compounds demonstrated significant efficacy in seizure models, indicating their potential as novel anticonvulsant drugs. For instance, one compound exhibited 100% protection in a 6 Hz seizure test, while another was active in both the maximal electroshock seizure (MES) and 6 Hz tests. These compounds also displayed good binding properties with epilepsy molecular targets such as GABA receptors, suggesting a mechanism of action involving augmentation of GABAergic neurotransmission (Tripathi et al., 2012) (Tripathi & Kumar, 2013).

Antioxidant Activity

Compounds containing the this compound moiety have shown promising antioxidant activities. For instance, certain hydrazinecarbothioamides exhibited excellent antioxidant activity, as assessed by the DPPH method. This suggests their potential utility in combating oxidative stress-related conditions (Bărbuceanu et al., 2014).

Anticancer Properties

Some derivatives of this compound have been investigated for their anticancer properties. Studies have shown that certain compounds exhibit significant in vitro anti-neoplastic activity against human leukemia cell lines. These findings indicate the potential of these compounds in the development of new anticancer drugs (Babahan et al., 2014).

Probe for Metal Ions

Hydrazinecarbothioamide derivatives have also been used as probes for detecting metal ions. For example, a simple-structured derivative was developed as a dual-channel optical probe for Hg2+ and Ag+. This application is relevant in environmental monitoring and analytical chemistry (Shi et al., 2016).

Tyrosinase Inhibition

These compounds have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. This research is particularly relevant in the context of developing treatments for conditions like melanoma (Sousa-Pereira et al., 2018).

Properties

IUPAC Name

1-amino-3-(4-phenylmethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c15-17-14(19)16-12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUFZMKDSZKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372630
Record name N-[4-(Benzyloxy)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-37-7
Record name N-[4-(Phenylmethoxy)phenyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Benzyloxy)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-37-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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